

Spectroscopic Profile of N-Methoxy-N,2-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Methoxy- <i>N</i> ,2-dimethylbenzamide
Cat. No.:	B158466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **N-Methoxy-N,2-dimethylbenzamide** (CAS No. 130250-61-2), a Weinreb amide of significant interest in organic synthesis. The document is structured to offer an in-depth resource for researchers utilizing this compound, with a focus on its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic analysis of **N-Methoxy-N,2-dimethylbenzamide** is crucial for its identification and for ensuring its purity in synthetic applications. The following sections present the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **N-Methoxy-N,2-dimethylbenzamide**. The presence of rotamers due to restricted rotation around the amide C-N bond significantly influences the appearance of its NMR spectra, particularly at room temperature. This phenomenon often leads to broadened signals for the N-methoxy and N-methyl groups. Variable temperature NMR studies are therefore essential for a complete analysis.

Table 1: ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Notes
Ar-CH ₃	2.23	Singlet	At 25°C in CDCl ₃ , this signal is sharp.
Ar-H	7.06-7.19	Multiplet	Aromatic protons appear as a complex multiplet.
N-CH ₃ & O-CH ₃	3.18-3.42	Two broad humps	At 25°C in CDCl ₃ , these signals are broadened due to the presence of rotamers.
N-CH ₃	3.19	Singlet	At 75°C in DMSO-d ₆ , the signal sharpens to a singlet.
O-CH ₃	3.47	Singlet	At 75°C in DMSO-d ₆ , this signal also sharpens to a singlet.

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	Notes
Ar-CH ₃	18.8	
N-CH ₃	32.5	At room temperature, this signal can be a very broad hump, sometimes almost indistinguishable from the baseline. At 75°C in DMSO-d ₆ , it sharpens to a distinct peak.
O-CH ₃	60.8	This signal is typically sharp even at room temperature.
Aromatic C	125.2, 125.9, 129.0, 129.9, 134.5, 140.1	Aromatic carbons.
C=O	169.6	Carbonyl carbon.

Note: The NMR data is based on studies of ortho-substituted N-methoxy-N-methyl benzamides, where **N-Methoxy-N,2-dimethylbenzamide** was a key subject of the investigation.

Infrared (IR) Spectroscopy

Experimental IR data for **N-Methoxy-N,2-dimethylbenzamide** is not readily available in the surveyed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Amide)	1650-1680	Strong
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-3000	Medium
C-N Stretch	1250-1350	Medium
C-O Stretch	1000-1300	Medium

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **N-Methoxy-N,2-dimethylbenzamide** has not been found. The expected fragmentation patterns under electron ionization (EI) can be inferred from the structure and general fragmentation rules for amides.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
179	[M] ⁺ (Molecular Ion)
148	[M - OCH ₃] ⁺
134	[M - N(O)CH ₃] ⁺
119	[C ₆ H ₄ (CH ₃)CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

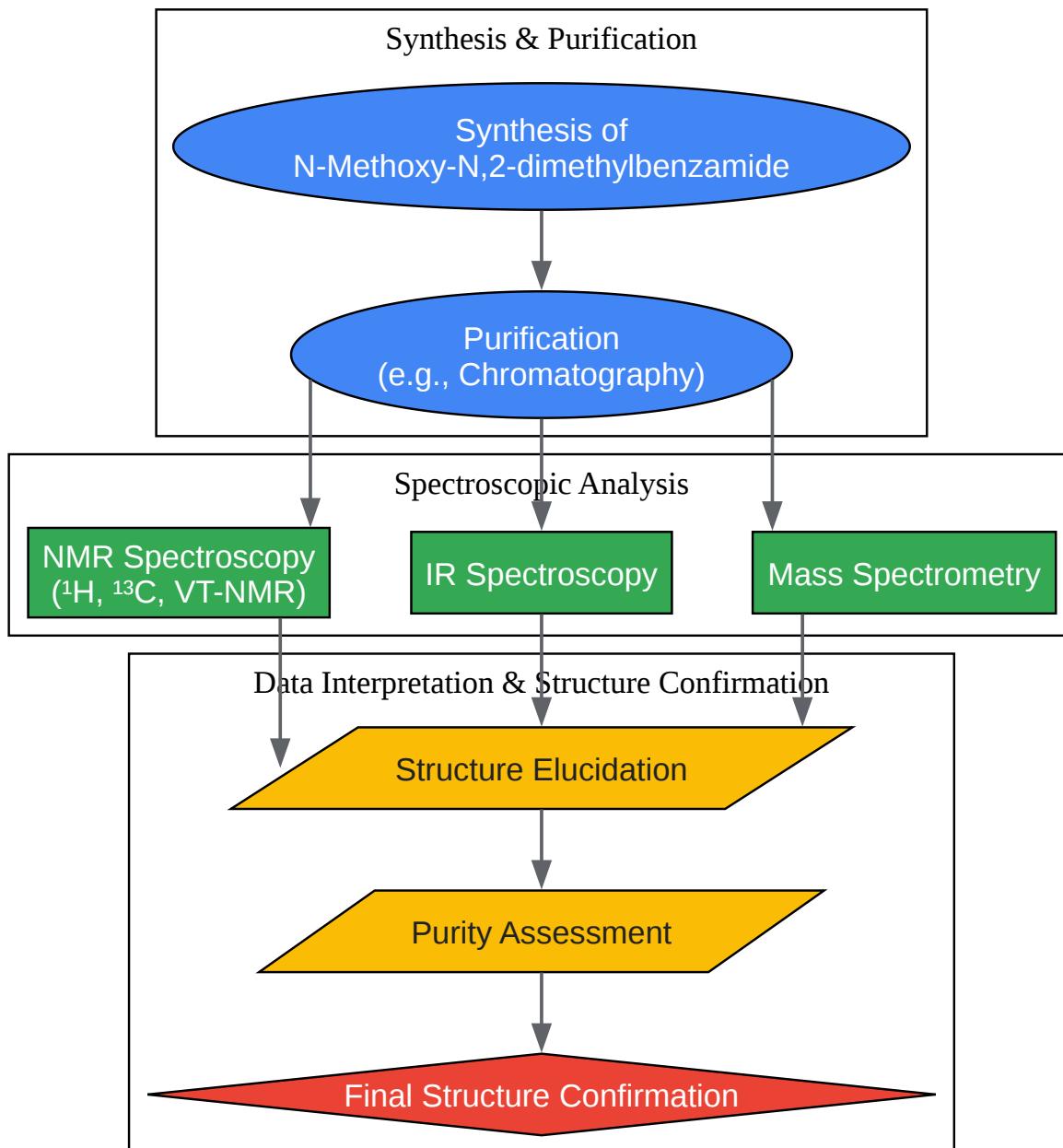
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for **N-Methoxy-N,2-dimethylbenzamide** are not published, the following general methodologies are standard for the analysis of small organic molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)

NMR Spectroscopy

A sample of 5-10 mg of **N-Methoxy-N,2-dimethylbenzamide** would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-600 MHz for ^1H . For variable temperature experiments, the sample is allowed to equilibrate at the desired temperature for several minutes before data acquisition.

Fourier Transform Infrared (FTIR) Spectroscopy


The IR spectrum can be obtained using an FTIR spectrometer.^[2] A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform or dichloromethane can be prepared and the spectrum recorded in a liquid cell.^[4] A background spectrum of the KBr plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples, and ionized in the source.^[3] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like **N-Methoxy-N,2-dimethylbenzamide** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **N-Methoxy-N,2-dimethylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Methoxy-N,2-dimethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158466#spectroscopic-data-of-n-methoxy-n-2-dimethylbenzamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com